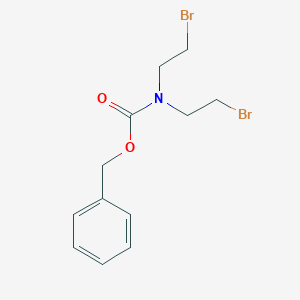

Benzyl bis(2-bromoethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to Benzyl bis(2-bromoethyl)carbamate involves several key strategies, including functionalization through Diels-Alder reactions, C-H activation, and subsequent reactions with organometallic reagents. For instance, bromo-functionalized benzene derivatives can be obtained through cobalt-catalyzed Diels-Alder cycloaddition, followed by iridium-mediated C-H activation, leading to boryl- and stannyl-functionalized compounds suitable for further chemical manipulations (Reus et al., 2012).

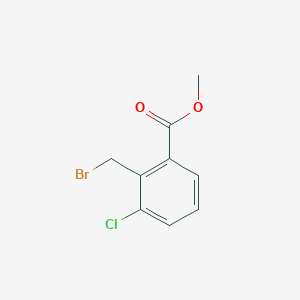

Molecular Structure Analysis

The molecular structure of related compounds, such as bis(4-bromo-N-(di-n-propylcarbamothioyl)benzamido)nickel(II), has been elucidated using single crystal X-ray diffraction. These structures often crystallize in specific space groups and exhibit unique coordination environments, demonstrating the intricate molecular architecture achievable with such frameworks (Binzet et al., 2009).

Chemical Reactions and Properties

Benzyl bis(2-bromoethyl)carbamate and its derivatives participate in a variety of chemical reactions, including phase-transfer catalysis (PTC), where compounds like 3,5-bis(n-perfluorooctyl)benzyltriethylammonium bromide act as efficient, recoverable catalysts in solid-liquid PTC reactions (Pozzi et al., 2009). These reactions highlight the compound's role in facilitating various organic transformations.

Physical Properties Analysis

The physical properties of Benzyl bis(2-bromoethyl)carbamate derivatives, such as crystallization behavior and thermal stability, can be characterized using techniques like thermal analysis and X-ray diffraction. These studies provide insights into the compound's behavior under different conditions and its suitability for use in specific applications.

Chemical Properties Analysis

The chemical properties of Benzyl bis(2-bromoethyl)carbamate, including reactivity with different chemical reagents and the ability to form complexes with metals, are crucial for its application in synthesis and catalysis. Studies on compounds like bis(benzylamino)silver(I) benzylcarbamate reveal the potential for creating novel materials with interesting chemical and physical properties (Cao et al., 2012).

科学的研究の応用

Synthesis and Chemical Properties

Benzyl bis(2-bromoethyl)carbamate and related compounds have been explored in various chemical syntheses and applications due to their unique properties. For instance, derivatives of benzyl carbamates have been utilized in Lewis Acid Mediated One-Pot Synthesis to create a range of π-conjugated annulated carbazoles, showcasing their utility in the development of polycyclic aromatic heterocycles (Sureshbabu et al., 2011). This method highlights the potential for these compounds in the synthesis of complex organic structures.

Environmental and Sustainable Chemistry

Benzyl bis(2-bromoethyl)carbamate derivatives have also found applications in sustainable chemistry , particularly in the context of carbon dioxide recycling. For example, the carboxylation of aliphatic and benzyl diamines with electrochemically activated CO2 led to the synthesis of bis-O-alkyl carbamates, demonstrating an environmentally friendly approach to chemical synthesis with potential large-scale applications (Forte et al., 2017).

Asymmetric Synthesis and Medicinal Chemistry

The versatility of benzyl-type carbamates extends into asymmetric synthesis and the exploration of their medicinal chemistry applications. Studies have shown that primary benzyl-type carbamates can be deprotonated and used to trap different classes of electrophiles, yielding highly enantioenriched secondary benzyl carbamates. This process is crucial for the development of compounds with potential therapeutic applications (Lange et al., 2008).

Advanced Material and Catalyst Development

In advanced material science and catalysis, benzyl bis(2-bromoethyl)carbamate derivatives have been used to create novel structures with significant applications. For example, novel cationic gemini surfactants based on benzylidene derivatives have shown excellent performance as corrosion inhibitors for carbon steel pipelines, indicating the potential of these compounds in industrial applications (Hegazy et al., 2010).

Safety And Hazards

The safety data sheet for Benzyl (2-bromoethyl)carbamate indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

benzyl N,N-bis(2-bromoethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br2NO2/c13-6-8-15(9-7-14)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXFVMMTKPFXAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N(CCBr)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596590 |

Source

|

| Record name | Benzyl bis(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl bis(2-bromoethyl)carbamate | |

CAS RN |

189323-09-9 |

Source

|

| Record name | Benzyl bis(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-N,N-bis(2-bromoethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)

![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)

![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)